molecular formula C26H29N5 B2956910 7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine CAS No. 900897-20-3

7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2956910
CAS No.: 900897-20-3
M. Wt: 411.553
InChI Key: GAFJWZWQAZYQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidines are a versatile class of heterocyclic compounds with demonstrated pharmacological activities, including kinase inhibition, anticancer, and anti-inflammatory properties . The compound 7-(4-benzylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine features a bicyclic core with substitutions at positions 3, 5, and 7:

  • C3: p-Tolyl group (aromatic substituent).
  • C5: Methyl group (electron-donating substituent).
  • C7: 4-Benzylpiperazinyl moiety (bulky, nitrogen-rich group).

Properties

IUPAC Name

7-(4-benzylpiperazin-1-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5/c1-19-9-11-23(12-10-19)25-21(3)28-31-24(17-20(2)27-26(25)31)30-15-13-29(14-16-30)18-22-7-5-4-6-8-22/h4-12,17H,13-16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFJWZWQAZYQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCN(CC4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

This compound has shown significant inhibitory activity against K562 and MKN45 cancer cell lines It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s effects are exerted through its interactions with various biomolecules, leading to changes in their function and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good photobleaching performance when continuously excited at 365 nm with a xenon lamp. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Biological Activity

7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core with specific substitutions that enhance its biological activity. The presence of the benzylpiperazine moiety is particularly noteworthy as it has been associated with improved receptor interactions.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. Specifically, this compound has shown potential as a selective inhibitor of cyclin-dependent kinase 2 (CDK2) , a critical target in cancer therapy. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting a promising therapeutic application in oncology.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line UsedIC50 Value (µM)Mechanism of Action
MIA PaCa-2< 1CDK2 inhibition
A549 (Lung Cancer)0.5mTORC1 pathway disruption
HeLa (Cervical Cancer)0.8Induction of apoptosis

Anti-inflammatory Properties

In addition to its anticancer effects, this compound also exhibits anti-inflammatory properties. It has been observed to modulate the mTORC1 signaling pathway, which plays a pivotal role in cellular growth and metabolism. By reducing mTORC1 activity, the compound may enhance autophagy and reduce inflammation in various pathological conditions .

Antimicrobial Activity

The antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives has been documented in several studies. Compounds similar to this compound have shown efficacy against a range of bacterial and fungal strains. This broad-spectrum activity is attributed to their ability to disrupt microbial cell wall synthesis or interfere with essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Preliminary SAR studies suggest that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can significantly enhance binding affinity and selectivity towards biological targets like CDK2 and mTORC1. For instance, variations in the p-tolyl group or the benzylpiperazine moiety can lead to improved efficacy and reduced side effects compared to broader-spectrum agents .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Case Study 1 : A study on MIA PaCa-2 cells demonstrated that this compound exhibited submicromolar antiproliferative activity while maintaining good metabolic stability. It was found to increase basal autophagy levels but impair autophagic flux under nutrient-deprived conditions .
  • Case Study 2 : In vivo models assessing the anti-inflammatory effects revealed that treatment with this compound significantly reduced markers of inflammation and improved overall clinical outcomes in models of rheumatoid arthritis.

Scientific Research Applications

7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidines, known for diverse biological activities. It has a pyrazolo[1,5-a]pyrimidine core with substitutions at different positions, including a benzylpiperazine moiety and a p-tolyl group. It has garnered attention in medicinal chemistry for potential therapeutic applications.

Potential Applications

  • Interaction Studies: Interaction studies are vital for understanding the binding affinity and selectivity of this compound with biological targets. Molecular docking studies have been used to predict interactions with specific enzymes like CDK2, suggesting that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can enhance binding affinity and specificity.
  • Medicinal Chemistry: The compound is of interest in medicinal chemistry because its structural characteristics allow for interaction with biological targets. The presence of the piperazine moiety enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Given its biological activity profile, this compound holds potential applications in diverse areas.

Comparison with Similar Compounds

Role of Substituents at C7

The C7 position is critical for modulating potency and selectivity. Key comparisons include:

Compound Name C7 Substituent Biological Target Activity/Potency Reference
7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine 4-Benzylpiperazinyl Kinases (e.g., PI3Kδ, TRK) Moderate selectivity for PI3Kδ; requires further optimization
7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine Morpholine PI3Kδ High potency (IC₅₀ < 10 nM); improved isoform selectivity
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine Trifluoromethyl Pim1 kinase Nanomolar activity (IC₅₀ = 18–27 nM)
7-Phenyl-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Phenyl CDK2/TRKA kinases Dual inhibition (IC₅₀ = 50–100 nM)

Key Findings :

  • The 4-benzylpiperazinyl group in the target compound provides steric bulk and basicity, which may enhance kinase binding but reduce selectivity compared to smaller substituents like morpholine .
  • Trifluoromethyl at C7 improves metabolic stability and target affinity due to its electron-withdrawing properties .

Substituent Effects at C3 and C5

The p-tolyl group at C3 and methyl group at C5 influence electronic and steric properties:

Compound Name C3 Substituent C5 Substituent Activity Insights Reference
This compound p-Tolyl Methyl Enhanced lipophilicity; moderate cellular activity
5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Thiophene Trifluoromethyl High Pim1 inhibition (IC₅₀ = 1.5 nM)
5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 4-Methoxyphenyl Trifluoromethyl Improved solubility and kinase binding

Key Findings :

  • The methyl group at C5 in the target compound may limit hydrogen-bonding interactions compared to electronegative groups (e.g., trifluoromethyl) .
  • p-Tolyl at C3 provides moderate steric hindrance, while thiophene or methoxyphenyl substituents enhance π-π stacking with kinase active sites .

Impact of Bicyclic Core Modifications

The pyrazolo[1,5-a]pyrimidine scaffold itself is structurally flexible:

  • Five-six-membered ring systems (e.g., pyrazolo[1,5-a]pyrimidine) show higher potency than six-six-membered systems (e.g., purine analogs) in PI3Kδ inhibition .
  • Substitutions at C2 : Methyl groups (as in the target compound) improve metabolic stability compared to reactive moieties like carboxamides .

Structure-Activity Relationship (SAR) Trends

C7 Position :

  • Bulky substituents (e.g., 4-benzylpiperazinyl) enhance kinase binding but may reduce selectivity.
  • Smaller groups (e.g., morpholine) improve isoform specificity .

C3 Position :

  • Aromatic groups (e.g., p-tolyl, thiophene) optimize hydrophobic interactions.

C5 Position :

  • Electron-withdrawing groups (e.g., trifluoromethyl) boost potency and stability .

Q & A

Basic: What are the common synthetic routes for constructing the pyrazolo[1,5-a]pyrimidine core in 7-substituted derivatives?

Methodological Answer:
The core structure is typically synthesized via cyclocondensation reactions. For example:

  • Reaction of enaminones with aminopyrazoles : A solution of 1,1,1-trifluoro-4-methoxy-4-(4-tolyl)-but-3-en-2-one and 5-methyl-3-amino-1H-pyrazole in acetic acid under reflux (16 hours) yields pyrazolo[1,5-a]pyrimidine derivatives. Purification involves extraction (chloroform), washing, drying (MgSO₄), and recrystallization (hexane) .
  • Condensation with silylformamidines : Mixing precursors like 2g with silylformamidine 1 in benzene, followed by crystallization from hexane, produces derivatives with high regioselectivity .
    Key Parameters : Solvent choice (acetic acid, benzene), reflux duration (5–16 hours), and recrystallization solvents (hexane, ethanol) critically influence yield and purity .

Advanced: How can computational chemistry optimize the synthesis of 7-(4-benzylpiperazin-1-yl) derivatives?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches can predict regioselectivity and transition states. For instance:

  • ICReDD’s approach : Combines computational modeling (e.g., reaction energy profiles) with experimental validation to narrow optimal conditions. For example, silylformamidine-mediated reactions achieve >80% regioselectivity when guided by computational predictions .
  • Feedback loops : Experimental data (e.g., NMR, XRD) refine computational models, reducing iterative trial-and-error. This method reduced synthesis optimization time by 40% in related pyrazolo[1,5-a]pyrimidine systems .

Basic: What spectroscopic techniques confirm the structural integrity of pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon types (e.g., nitrile carbons at ~115 ppm) .
  • IR Spectroscopy : Detects functional groups (e.g., NH₂ stretches at 3350–3450 cm⁻¹, C≡N at 2220 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 254.1039 for C₁₃H₁₁N₅O) .
  • Elemental Analysis : Confirms C, H, N content (e.g., C: 61.65% calc. vs. 61.78% found) .

Advanced: How to resolve discrepancies between calculated and observed elemental analysis data for nitrogen-rich heterocycles?

Methodological Answer:

  • Recalibration : Verify instrument calibration using certified standards (e.g., acetanilide for N analysis).
  • Alternative Methods : Cross-validate via combustion analysis or X-ray photoelectron spectroscopy (XPS) for N quantification.
  • Sample Purity : Impurities (e.g., solvent residues) skew results. Repurify via column chromatography (silica gel, ethyl acetate/hexane) or HPLC .

Biological: How do substituents at position 7 influence bioactivity?

Methodological Answer:

  • 4-Benzylpiperazinyl Groups : Enhance binding to peripheral benzodiazepine receptors (PBRs) via hydrophobic interactions, as seen in anti-inflammatory analogs .
  • Trifluoromethyl Groups : Improve metabolic stability and enzyme inhibition (e.g., cAMP phosphodiesterase) due to electron-withdrawing effects .
    Assay Design : Use in vitro receptor-binding assays (e.g., competitive displacement with ³H-PK11195) and cytotoxicity screens (MTT assay) to quantify structure-activity relationships .

Structural: What insights does XRD provide about the pyrazolo[1,5-a]pyrimidine ring’s planarity?

Methodological Answer:
X-ray crystallography reveals:

  • Planarity : The pyrazolo[1,5-a]pyrimidine ring is nearly planar (max. deviation: 0.014 Å), favoring π-π stacking in protein binding .
  • Dihedral Angles : The 4-tolyl group forms a 14.1° angle with the core, optimizing steric interactions in receptor pockets .
    Implications : Planarity enhances intercalation with DNA or enzyme active sites, critical for anticancer activity .

Data Analysis: How to address contradictory bioactivity results across assay systems?

Methodological Answer:

  • Assay Validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. radioligand binding).
  • Structural Correlations : Cross-reference bioactivity with substituent electronic profiles (Hammett σ values) or LogP .
  • Dose-Response Curves : Ensure IC₅₀ values are consistent across multiple replicates. For example, trifluoromethyl derivatives showed ±10% variability in PDE4 inhibition assays .

Advanced: Best practices for regioselectivity at positions 3 and 7?

Methodological Answer:

  • Directing Groups : Use electron-donating groups (e.g., -NH₂ at position 7) to direct electrophilic substitution to position 3 .
  • Catalytic Control : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) achieves >90% regioselectivity for aryl groups at position 3 .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at position 7 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.